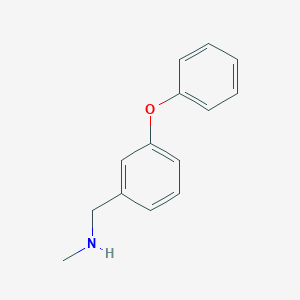

N-Methyl-3-phenoxybenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-3-phenoxybenzylamine is an organic compound with the molecular formula C14H15NO. It is a colorless to yellow liquid at room temperature and is known for its applications in various fields of scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

N-Methyl-3-phenoxybenzylamine can be synthesized through several methods. One common method involves the reaction of p-halobenzonitrile with a solvent such as R’OH in the presence of R’OM, followed by hydrogen reduction to obtain the substituted phenoxybenzylamine . This method is advantageous due to its high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

化学反応の分析

Types of Reactions

N-Methyl-3-phenoxybenzylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while reduction may produce phenoxybenzyl alcohol .

科学的研究の応用

Neurochemistry and Pharmacology

N-Methyl-3-phenoxybenzylamine has been investigated for its interactions with neurotransmitter systems, suggesting potential applications in treating mood disorders and cognitive dysfunctions. Preliminary studies indicate that it may influence receptor activities, which are critical in neuropharmacology.

Case Study: Anticonvulsant Activity

Research involving structurally similar compounds has demonstrated anticonvulsant properties. For instance, derivatives of phenoxybenzylamines were assessed for their efficacy in animal seizure models, showing promising results comparable to established antiseizure medications .

| Compound Name | ED50 (mg/kg) | Protective Index |

|---|---|---|

| (R)-N-4'-(3"-chloro)phenoxybenzyl 2-N-acetamido-3-methoxypropionamide | 9.4 | High |

| (R)-N-4'-(3"-trifluoromethoxy)phenoxybenzyl 2-N-acetamido-3-methoxypropionamide | 14 | High |

This data indicates that this compound and its derivatives could be further explored as anticonvulsant agents .

Cancer Research

The compound is also being studied for its potential as a histone demethylase inhibitor, which is crucial in cancer treatment strategies. Inhibitors of histone demethylases can alter gene expression patterns associated with tumorigenesis. The structural characteristics of this compound make it a candidate for developing novel anticancer therapies .

Material Science Applications

In addition to its pharmaceutical potential, this compound is being explored in material sciences. Its unique chemical structure allows it to serve as an intermediate in synthesizing various polymers and materials with specific properties.

Example: Conjugation Reactions

Recent studies have investigated the conjugation of this compound with short-chain fatty acids (SCFAs) for analytical purposes using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the detection and quantification of SCFAs in biological samples, demonstrating the compound's utility beyond pharmaceuticals .

作用機序

The mechanism of action of N-Methyl-3-phenoxybenzylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- N-Methyl-3-phenoxyphenylmethanamine

- N-Methyl-3-phenoxybenzylamine hydrochloride

- This compound acetate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

生物活性

N-Methyl-3-phenoxybenzylamine is a compound of significant interest due to its biological activity, particularly in the context of antiviral properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of phenoxybenzylamine, which has been studied for its interactions with various biological targets. Its structure includes a phenoxy group that contributes to its binding affinity and biological effects.

The primary mechanism of action of this compound involves its interaction with the NS3 protein of the Hepatitis C Virus (HCV). Research has indicated that this compound acts as an allosteric inhibitor, stabilizing the inactive conformation of the NS3 protein. This inhibition is crucial as NS3 is essential for viral replication.

Inhibition Profile

- Target : NS3/4A protease

- IC50 : Approximately 500 μM, indicating moderate potency against the full-length NS3/4A complex .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenoxy group significantly affect the biological activity of this compound. For instance, variations in substituents on the aromatic ring have been shown to alter binding affinity and inhibitory potency against target proteins.

Case Studies and Research Findings

- Antiviral Activity Against HCV :

- Inhibition of Cyclin-dependent Kinases (CDKs) :

特性

IUPAC Name |

N-methyl-1-(3-phenoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOOQWWBPGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441059 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129535-78-0 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。